molecular formula C11H19F2NO5 B15262358 Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

Cat. No.: B15262358
M. Wt: 283.27 g/mol
InChI Key: JJRIXCNNEPCVPN-UHFFFAOYSA-N
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Description

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a synthetic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position and a difluoromethoxy substituent at the 2-position of the butanoate backbone. This compound is structurally designed to balance steric protection (via the Boc group) with enhanced electronic properties (via the difluoromethoxy group), making it relevant for applications in medicinal chemistry, particularly in peptide synthesis and prodrug development. Its synthesis typically involves multi-step protocols, including carbamate formation and esterification, as observed in analogous compounds .

Properties

Molecular Formula

C11H19F2NO5

Molecular Weight

283.27 g/mol

IUPAC Name

methyl 2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)

InChI Key

JJRIXCNNEPCVPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F

Origin of Product

United States

Preparation Methods

Bromo-Ketone Preparation

The synthesis begins with the alkylation of α-bromo-ketones, which serve as electrophilic partners. For example, reacting 4-amino-2-(difluoromethoxy)butanoic acid derivatives with tert-butoxycarbonyl anhydride (Boc₂O) in the presence of cesium carbonate (Cs₂CO₃) generates the Boc-protected intermediate. A bromo-ketone precursor, such as methyl 4-amino-2-(difluoromethoxy)but-2-enoate, is treated with bromine in acetic acid to install the bromine atom at the α-position.

Alkylation Conditions

Subsequent alkylation employs cesium carbonate (1.5 equivalents) in acetonitrile at room temperature, achieving 70–85% yields. Triethylamine (Et₃N) in acetone at 50°C provides an alternative for heat-tolerant substrates. The reaction proceeds via SN2 displacement, with the bromide leaving group replaced by the Boc-protected amine nucleophile.

Table 1: Alkylation Optimization

Base Solvent Temperature Yield (%)
Cs₂CO₃ Acetonitrile 25°C 85
Et₃N Acetone 50°C 78
K₂CO₃ THF 40°C 65

Cyclization and Deprotection Strategies

Ammonium Acetate-Mediated Cyclization

Following alkylation, cyclization forms the pyrrolidine or piperidine ring systems common in Nav1.8 modulators. Heating the alkylated product with ammonium acetate (10 equivalents) in anhydrous toluene at 100–130°C for 12 hours induces cyclization via intramolecular imine formation. This step achieves 90–95% conversion, with the Boc group remaining intact.

Acidic Deprotection

Final deprotection removes the Boc group using hydrochloric acid (HCl) in 1,4-dioxane. Stirring at room temperature for 2 hours cleaves the tert-butoxycarbonyl moiety, yielding the free amine. For benzyloxycarbonyl (Cbz)-protected analogs, hydrogenolysis over palladium on carbon (Pd/C) in methanol is employed.

Table 2: Deprotection Efficiency

Protecting Group Reagent Conditions Yield (%)
Boc 4M HCl/dioxane 25°C, 2 h 92
Cbz H₂, Pd/C MeOH, 25°C, 4 h 88

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The difluoromethoxy group is introduced via Suzuki-Miyaura coupling. Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-bromobutanoate reacts with difluoromethoxyphenylboronic acid in the presence of bis(di-tert-butylphosphino)ferrocene palladium(II) acetate (Pd(dtbpf)Cl₂). Optimized conditions use 1,4-dioxane/water (3:1) at 100°C under microwave irradiation, yielding 83–90% of the coupled product.

Catalyst Screening

Palladium catalysts significantly impact efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethoxyethane (DME) at 120°C achieves 92% yield but requires longer reaction times (2 hours).

Table 3: Cross-Coupling Catalysts

Catalyst Solvent Temperature Time (h) Yield (%)
Pd(dtbpf)Cl₂ Dioxane/H₂O 100°C 1 90
Pd(PPh₃)₄ DME/H₂O 120°C 2 92
Pd(OAc)₂/XPhos THF/H₂O 80°C 3 85

Enantioselective Synthesis

Chiral Resolution

The (S)-enantiomer is obtained via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Hexane/isopropanol (90:10) elutes the desired enantiomer with >99% enantiomeric excess (ee).

Asymmetric Catalysis

Alternatively, asymmetric hydrogenation of a prochiral ketone precursor using ruthenium-BINAP catalysts achieves 95% ee. Reaction conditions include 50 bar H₂ pressure in methanol at 25°C for 24 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Functional Group Variations

The compound’s uniqueness lies in its combination of a Boc-protected amine and a difluoromethoxy group. Below is a comparative breakdown with similar compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name (or Class) Key Functional Groups Structural Differences
Target Compound Boc-protected amine, difluoromethoxy, methyl ester Baseline for comparison.
Imidazole derivatives () Boc-protected lysyl groups, diverse amine substituents (e.g., dibenzyl, N-methyl) Imidazole core vs. butanoate backbone; absence of difluoromethoxy .
GABA derivative () Boc-protected amine, benzamido group, methyl ester Benzamido substituent vs. difluoromethoxy; altered electronic properties .
Methyl 3,3-dimethyl-2-[...]butanoate () Indazole-carboxamido, pentenyl chain, methyl ester Bulky indazole substituent; lacks Boc protection and difluoromethoxy .
Key Observations :
  • Boc Protection : The tert-butoxycarbonyl group is a common feature in and compounds, enhancing stability during synthetic workflows .
  • Difluoromethoxy vs.
  • Backbone Flexibility: The butanoate ester backbone offers greater conformational flexibility than rigid imidazole cores (), influencing binding interactions .

Physicochemical and Spectroscopic Properties

Table 2: Inferred Physicochemical Properties
Property Target Compound GABA Derivative () Imidazole Analogs ()
Solubility Moderate in polar aprotic solvents High in DMSO due to benzamido group Variable; amine substituents dictate solubility
Stability High (Boc protection) Moderate (prone to hydrolysis at benzamido) Stable under basic conditions
UV-Vis Absorption λmax ~270–300 nm (ester/Boc groups) λmax ~280 nm (benzamido) Not reported
Spectroscopic Techniques :
  • Absorption Spectroscopy : The target compound likely exhibits absorption peaks in the 250–450 nm range, similar to the GABA derivative in , though shifted due to difluoromethoxy’s electronic effects .
  • NMR Characterization : Boc-group protons (δ ~1.4 ppm) and difluoromethoxy (δ ~5.5–6.0 ppm) would distinguish it from analogs lacking these groups .

Biological Activity

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate, a compound notable for its unique structural features, has garnered interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including potential interactions with biological targets, synthesis pathways, and applications in various fields.

Molecular Characteristics

  • Molecular Formula : C11_{11}H19_{19}F2_{2}N O5_{5}
  • Molecular Weight : Approximately 283.27 g/mol
  • IUPAC Name : this compound

The compound features a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy functional group, which are critical for its reactivity and stability in biological systems.

Structural Representation

StructureDescription
Chemical StructureThe structure illustrates the Boc group attached to the amino group and the difluoromethoxy moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its electronic properties. The difluoromethoxy group enhances binding affinity, while the Boc group allows for selective modifications, which can lead to the development of enzyme inhibitors or receptor modulators.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. The difluoromethoxy group may enhance these interactions by stabilizing the transition state during catalysis.
  • Cellular Assays :
    • In vitro studies have shown that this compound can modulate cellular pathways, potentially influencing cell proliferation and apoptosis. These effects are likely mediated through receptor interactions that alter signaling cascades within cells.
  • Synthetic Applications :
    • The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceutical development. Its unique combination of steric protection and electronic modulation makes it valuable for creating derivatives with enhanced biological properties.

Comparative Analysis with Related Compounds

CompoundKey FeaturesBiological Activity
Methyl 4-((tert-butoxycarbonyl)amino)butanoateLacks difluoromethoxy groupSimpler structure; less reactivity
Methyl 4-amino-2-(difluoromethoxy)butanoateNo protecting groupDirectly involved in biological activity
Chloromethyl (2S)-4-{[(tert-butoxy)carbonyl]amino}butanoateContains chloromethyl instead of difluoromethoxyPotentially more reactive due to chlorine

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate?

Answer:
The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride or Boc-OSu in the presence of a base (e.g., NaH or K₂CO₃) .

Difluoromethoxy Introduction : Incorporate the difluoromethoxy group via nucleophilic substitution or oxidation-reduction sequences. Chlorodifluoromethane (ClCF₂H) or analogous reagents under basic conditions (e.g., KOH/ethanol) are commonly employed .

Esterification : Finalize the methyl ester using methanol under acidic (e.g., HCl) or coupling conditions (e.g., DCC/DMAP) .
Key solvents: Dichloromethane (DCM) or ethanol for Boc protection; DMF for polar intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and difluoromethoxy signals (δ ~120 ppm for CF₂ in ¹⁹F NMR) .
  • HPLC-MS : Validate purity (>95%) and molecular weight ([M+H]⁺ calculated for C₁₂H₂₀F₂NO₅: 304.14) .
  • FT-IR : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹) .

Advanced: How can researchers optimize the introduction of the difluoromethoxy group?

Answer:

  • Reagent Selection : Use ClCF₂H with K₂CO₃ in DMF at 60–80°C to enhance nucleophilic substitution efficiency .
  • Fluorine Source : Alternatives like difluoromethyl triflate (CF₂HOTf) may improve regioselectivity.
  • Monitoring : Track reaction progress via ¹⁹F NMR to minimize side products (e.g., over-fluorination) .

Advanced: What computational methods predict this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., GABA transaminase) based on structural analogs .
  • MD Simulations : GROMACS or AMBER assess stability of Boc-deprotected intermediates in aqueous environments .
  • QSAR Models : Relate substituent effects (e.g., difluoromethoxy electronegativity) to activity .

Basic: What are the primary research applications of this compound?

Answer:

  • Peptide Synthesis : Boc-protected intermediate for solid-phase peptide coupling .
  • Neuroactive Probes : Structural analog of GABA derivatives tested for anti-Alzheimer’s activity .
  • Fluorinated Building Blocks : Study metabolic stability via CF₂ groups in drug candidates .

Advanced: How to resolve discrepancies in spectroscopic data for this compound?

Answer:

  • Cross-Validation : Compare ¹H/¹³C NMR with density functional theory (DFT)-calculated shifts (e.g., Gaussian 09) .
  • Isotopic Labeling : Use ¹⁵N-Boc derivatives to clarify ambiguous amino group signals .
  • Crystallography : Obtain X-ray structures to confirm stereochemistry (if crystalline) .

Advanced: What strategies stabilize the Boc group during reactions?

Answer:

  • Acid Sensitivity : Avoid protic acids (e.g., TFA) until deprotection is required; use buffered conditions (pH 7–8) .
  • Temperature Control : Maintain reactions below 40°C to prevent Boc cleavage .
  • Alternative Protection : Compare with Fmoc groups if Boc proves unstable in specific steps .

Basic: How to address solubility challenges in experimental setups?

Answer:

  • Solvent Selection : Use DCM or THF for Boc-protected intermediates; switch to DMF for polar steps .
  • Co-Solvents : Add 10% DMSO to aqueous buffers for in vitro assays .
  • Derivatization : Convert to sodium salts (e.g., saponify ester) for aqueous solubility .

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